A Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: A Chiral Synthon for Pharmaceutical Development
A Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: A Chiral Synthon for Pharmaceutical Development
Introduction
(S)-2-amino-2-(3-chlorophenyl)ethanol, also known as (S)-3-chlorophenylglycinol, is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenylethanolamine backbone with a chlorine substituent and a defined stereocenter, makes it a valuable and versatile building block for synthesizing complex, biologically active molecules. The precise three-dimensional arrangement of the amino and hydroxyl groups is critical for molecular recognition and interaction with biological targets, a cornerstone of modern drug design.
This guide provides an in-depth technical overview of the core chemical properties, stereoselective synthesis, and analytical characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key intermediate for its effective application in pharmaceutical research and manufacturing.
Molecular Structure and Physicochemical Properties
The identity and fundamental properties of (S)-2-amino-2-(3-chlorophenyl)ethanol are summarized below. The presence of a chiral center, an aromatic ring, and polar functional groups dictates its chemical behavior, solubility, and suitability for various synthetic transformations.
Chemical Structure
The structure consists of an ethanol backbone substituted with an amino group and a 3-chlorophenyl group at the C2 position. The "(S)" designation denotes the specific stereoconfiguration at the chiral carbon (C2), which is crucial for its intended biological activity in derivative compounds.
Caption: 2D Structure of (S)-2-amino-2-(3-chlorophenyl)ethanol.
Physicochemical Data
The key identifiers and properties of the compound are compiled in the table below. While experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, they can be expected to be characteristic of a crystalline solid with hydrogen bonding capabilities.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)ethanol | [1] |
| Synonyms | (S)-3-Chlorophenylglycinol, (2S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | [1] |
| CAS Number | 663611-73-2 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1][2] |
| Molecular Weight | 171.62 g/mol | [1] |
| Physical Form | Solid | [3] |
| InChI Key | HLXHAXFWWGYXQW-MRVPVSSYSA-N | [1] |
| SMILES | C1=CC(=CC(=C1)Cl)C(CO)N | [2] |
| Storage Conditions | 2-8°C, protect from light | [3] |
Stereoselective Synthesis
Achieving high enantiomeric purity is paramount for chiral building blocks. The synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol relies on stereoselective methods to control the configuration of the chiral center. The most field-proven and scalable approach is the asymmetric reduction of a prochiral ketone precursor.
Rationale for Synthetic Strategy
Direct synthesis of a racemic mixture followed by chiral resolution is often inefficient, discarding 50% of the material. Therefore, asymmetric synthesis is the preferred industrial and laboratory strategy. Asymmetric transfer hydrogenation using well-defined catalysts offers high enantioselectivity, operational simplicity, and avoids the use of high-pressure hydrogen gas[4][5]. This method involves the transfer of hydrogen from a simple hydrogen donor, like isopropanol or a formic acid/triethylamine mixture, to the ketone, guided by a chiral catalyst.
The logical precursor for this synthesis is 2-amino-1-(3-chlorophenyl)ethan-1-one. The asymmetric reduction of its N-protected form or the ketone hydrochloride salt is a common and effective strategy.
Proposed Synthetic Workflow: Asymmetric Transfer Hydrogenation
Caption: Proposed workflow for stereoselective synthesis.
Detailed Experimental Protocol
Materials:
-
2-Amino-1-(3-chlorophenyl)ethan-1-one hydrochloride
-
Chiral Ruthenium catalyst (e.g., RuCl)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert nitrogen atmosphere, add 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) and the chiral Ruthenium catalyst (0.005-0.01 eq).
-
Solvent and Base Addition: Add anhydrous isopropanol as both the solvent and hydrogen source. Add a base such as potassium tert-butoxide (1.1 eq) to neutralize the hydrochloride salt and activate the catalyst.
-
Hydrogenation: Heat the reaction mixture to 50°C and stir for 12-24 hours. The causality here is that elevated temperature increases reaction kinetics, while the chiral ligand on the ruthenium center sterically directs the hydride transfer from isopropanol to one face of the ketone, establishing the (S)-stereocenter.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high chemical and enantiomeric purity.
Analytical Characterization
A multi-faceted analytical approach is required to confirm the identity, purity, and stereochemical integrity of (S)-2-amino-2-(3-chlorophenyl)ethanol. Each technique provides a self-validating piece of information that, when combined, provides full confidence in the material's quality.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity. A reverse-phase method separates the main compound from any potential impurities or starting materials.
Protocol: Reverse-Phase HPLC
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Result: A single major peak corresponding to the product, with purity typically expected to be ≥97%.
Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess (e.e.) is critical. This requires a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs are highly effective for this class of compounds[6].
Protocol: Chiral HPLC
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar amylose/cellulose derivative)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape[7]. A typical starting ratio would be 90:10 heptane:isopropanol.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 220 nm
-
System Validation: The method must be validated by analyzing a racemic sample to confirm the separation of both enantiomer peaks.
-
Expected Result: For the (S)-enantiomer, a single dominant peak should be observed at its characteristic retention time, with the (R)-enantiomer peak being minimal or absent (e.e. >99%).
Structural Elucidation by Spectroscopy
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) confirms the molecular structure. Based on analogous structures, the following signals can be predicted for a spectrum recorded in DMSO-d₆:
-
¹H NMR:
-
Aromatic protons (4H): Multiplets in the range of δ 7.2-7.5 ppm.
-
Methine proton (-CH(N)-): A multiplet around δ 4.0-4.2 ppm.
-
Methylene protons (-CH₂OH): Diastereotopic protons appearing as two multiplets around δ 3.4-3.7 ppm.
-
Amine and Hydroxyl protons (-NH₂, -OH): Broad singlets that are exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic carbons: Signals between δ 125-145 ppm, including the carbon attached to chlorine (~δ 134 ppm).
-
Methine carbon (-CH(N)-): Signal around δ 58-60 ppm.
-
Methylene carbon (-CH₂OH): Signal around δ 65-67 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will confirm the molecular weight.
-
Expected Ion: [M+H]⁺ at m/z = 172.05, corresponding to the protonated molecule. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 172 and 174.
X-ray Crystallography: For absolute confirmation of the (S)-stereochemistry, single-crystal X-ray crystallography is the definitive method. This technique provides an unambiguous 3D structure of the molecule in its solid state, as has been demonstrated for closely related compounds[8].
Applications in Drug Development
The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. (S)-2-amino-2-(3-chlorophenyl)ethanol serves as a key starting material for creating novel chemical entities with tailored pharmacological profiles.
-
Scaffold for Bioactive Molecules: The amino and hydroxyl groups provide two reactive handles for further chemical modification, allowing for the construction of diverse compound libraries. It is a precursor for various heterocyclic systems and can be incorporated into peptide-like structures.
-
Neurological and Cardiovascular Agents: Many drugs targeting adrenergic receptors contain the phenylethanolamine core. The specific stereochemistry and substitution pattern of this building block can be used to fine-tune receptor selectivity and activity.
-
Anticancer Research: Related chiral amino alcohols have been utilized as intermediates in the synthesis of inhibitors for signaling pathways crucial to cancer cell growth, such as the IGF-1 receptor pathway[9].
Caption: Role as a versatile synthon in drug discovery.
Safety and Handling
Proper handling is essential to ensure laboratory safety. Based on available supplier safety data, the compound presents the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid breathing dust. Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light[3].
References
-
Ismail, M. A., et al. (2025). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. [Link]
-
American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol Product Page. [Link]
-
Biermann, M., et al. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E, E67, o936. [Link]
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Hyma Synthesis Pvt. Ltd. Custom Synthesis Services. [Link]
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PubChem - National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol Compound Summary. [Link]
- Google Patents. (2016).
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [Link]
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Royal Society of Chemistry. (2019). Electronic supplementary information for Catalysis. [Link]
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ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
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Patel, M. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts. [Link]
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Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
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SpectraBase. L-3-(p-Chlorophenyl)alanine 1H NMR Spectrum. [Link]
-
PubChem - National Center for Biotechnology Information. L-3-Chlorophenylglycine Compound Summary. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
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